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Compound of Interest

2-Amino-3-bromo-5-
Compound Name: )
methylpyrazine

Cat. No.: B112963

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
heterocyclic compound 2-Amino-3-bromo-5-methylpyrazine. The information presented
herein is essential for the identification, characterization, and quality control of this important
building block in medicinal chemistry and drug development. This document details
experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the methodologies for
their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-Amino-3-
bromo-5-methylpyrazine.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.83 Singlet 1H Pyrazine C6-H
4.93 Singlet (broad) 2H -NH:z
2.41 Singlet 3H -CHs
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Solvent: CDCls, Frequency: 400 MHz

. i 13 i
Predicted Chemical Shift (8) ppm Assignment
153.2 C2 (-NH2)
147.9 CS5 (-CHs)
140.1 C6
118.5 C3(-Bn)
20.8 -CHs

Note: These are predicted chemical shift values and should be used as a reference.
Experimental verification is recommended.

Table 3: Mass Spectrometry Data
m/z

Interpretation

190.2 [M+H]*

188.03 Molecular Weight

lonization Method: Electrospray lonization (ESI), Positive lon Mode

Table 4: Representative Infrared (IR) Spectroscopic Data

The following data is for the structurally similar compound 2-Amino-5-bromopyrazine and is
provided for illustrative purposes. The key vibrational modes are expected to be comparable.
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric &

~3400-3300 Strong, Sharp (doublet) ]

symmetric)
~3100-3000 Medium Aromatic C-H stretch
~1640 Strong N-H scissoring
~1580 Medium-Strong C=N stretch (ring)
~1450 Medium C-H bend (methyl)
~1150 Medium C-N stretch
~840 Strong C-H out-of-plane bend
~600 Medium C-Br stretch

Note: This is representative data for a related compound. The exact peak positions for 2-
Amino-3-bromo-5-methylpyrazine may vary.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined
below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are acquired using a high-resolution NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of 2-Amino-3-bromo-5-methylpyrazine is
dissolved in about 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

e Instrumentation: A 400 MHz (or higher field) NMR spectrometer is utilized for data
acquisition.

e IH NMR Parameters:
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[e]

Pulse Sequence: A standard single-pulse sequence is used.

o

Acquisition Time: Typically 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

[¢]

Number of Scans: 16-64 scans are co-added to improve the signal-to-noise ratio.

o Spectral Width: A spectral width of -2 to 12 ppm is commonly used.

e 13C NMR Parameters:

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a
spectrum with single lines for each carbon atom.

o Acquisition Time: Approximately 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due
to the low natural abundance of the 13C isotope.

o Spectral Width: A spectral width of 0 to 200 ppm is generally sufficient.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups
present in the molecule.

o Sample Preparation: A small amount of the solid sample is placed directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

o Data Acquisition Parameters:
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o Spectral Range: 4000-400 cm~1.
o Resolution: Typically 4 cm~1.
o Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

o Background Correction: A background spectrum of the clean, empty ATR crystal is
recorded and automatically subtracted from the sample spectrum.

o Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify
the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Electrospray lonization Mass Spectrometry (ESI-MS) is used to determine the molecular weight
of the compound.

o Sample Preparation: A dilute solution of the sample is prepared by dissolving approximately
1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

e Instrumentation: A mass spectrometer equipped with an ESI source.

o Data Acquisition Parameters:

[¢]

lonization Mode: Positive ion mode is typically used to generate the [M+H]* ion.

[¢]

Capillary Voltage: Set between 3-5 kV.

[e]

Nebulizing Gas Flow: Adjusted to ensure a stable spray.

o

Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

[¢]

Mass Range: A scan range of m/z 50-500 is generally sufficient.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and confirm the molecular weight of the compound.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-3-bromo-5-methylpyrazine.

General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3-bromo-5-
methylpyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112963#spectroscopic-data-for-2-amino-3-bromo-5-
methylpyrazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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